molecular formula C13H14N2O B8286593 2-(6-Acetylpyridin-3-yl)-3-cyclopropylpropanenitrile

2-(6-Acetylpyridin-3-yl)-3-cyclopropylpropanenitrile

Cat. No. B8286593
M. Wt: 214.26 g/mol
InChI Key: QXIZFBPEZLGUMY-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of 2-(6-acetylpyridin-3-yl)-3-cyclopropylpropanenitrile (520 mg, 2.43 mmol) in THF (6 mL) was added MeMgBr (0.89 mL, 2.67 mmol, 3M in Et2O) at 0° C. under N2 and stirred at room temperature for 2 h. The solution was quenched with water and extracted with EtOAc (3×20 mL). The organic layer was dried over Na2SO4 and concentrated. The crude product was purified by column chromatography on silica gel (EtOAc: Petroleum ether=1:10) to give 3-cyclopropyl-2-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)propanenitrile (200 mg, yield: 35.6%). 1H NMR (CDCl3 varian 400): δ8.41 (d, J=2.4 Hz, 1H), 7.67 (dd, J=8.0 Hz, 2.4 Hz, 1H), 7.36 (dd, J=8.4 Hz, 0.8 Hz,
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:9]=[CH:8][C:7]([CH:10]([CH2:13][CH:14]2[CH2:16][CH2:15]2)[C:11]#[N:12])=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:17][Mg+].[Br-]>C1COCC1>[CH:14]1([CH2:13][CH:10]([C:7]2[CH:8]=[N:9][C:4]([C:1]([OH:3])([CH3:17])[CH3:2])=[CH:5][CH:6]=2)[C:11]#[N:12])[CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=N1)C(C#N)CC1CC1
Name
Quantity
0.89 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (EtOAc: Petroleum ether=1:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)CC(C#N)C=1C=NC(=CC1)C(C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 35.6%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.